Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a nitro-substituted pyridine compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino-substituted piperidine derivatives.
Substitution: Various substituted piperidinecarboxylates.
Hydrolysis: Piperidinecarboxylic acids.
Scientific Research Applications
Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The nitro group can also participate in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Another piperidinecarboxylate with similar structural features but different functional groups.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: A related compound used in the synthesis of fentanyl analogs.
Uniqueness
Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate is unique due to its combination of a nitro group and a dimethylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical pathways .
Properties
Molecular Formula |
C15H23N5O4 |
---|---|
Molecular Weight |
337.37 g/mol |
IUPAC Name |
ethyl 4-[[6-(dimethylamino)-3-nitropyridin-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N5O4/c1-4-24-15(21)19-9-7-11(8-10-19)16-14-12(20(22)23)5-6-13(17-14)18(2)3/h5-6,11H,4,7-10H2,1-3H3,(H,16,17) |
InChI Key |
UGBQTINKTQHXLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C=CC(=N2)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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